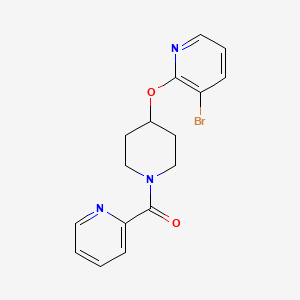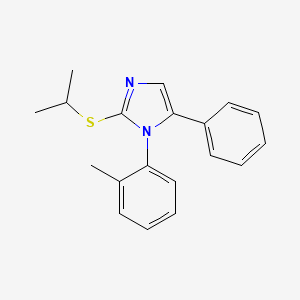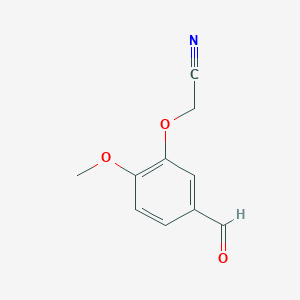![molecular formula C11H19NO2 B2394743 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1209917-19-0](/img/structure/B2394743.png)
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid” is a complex organic molecule that contains a bicyclic structure and a carboxylic acid group . The bicyclic structure is known as azabicyclo[3.2.1]octane, which is a type of azabicyclic compound. Azabicyclic compounds are organic compounds that contain a nitrogen atom and two fused ring structures. The “propan-2-yl” group, also known as an isopropyl group, is a type of alkyl group derived from propane.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an azabicyclo[3.2.1]octane core, which is a type of bicyclic structure with a nitrogen atom. Attached to this core are a propan-2-yl (or isopropyl) group and a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .
Mécanisme D'action
The mechanism of action of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with the muscarinic acetylcholine receptor, which is responsible for regulating various physiological processes in the body. It acts as an antagonist of the muscarinic acetylcholine receptor, blocking the binding of acetylcholine and inhibiting its effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It can increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. It can also decrease the activity of the parasympathetic nervous system, leading to decreased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid in lab experiments is its well-established pharmacological properties and mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid. One area of interest is its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the muscarinic acetylcholine receptor and its role in various physiological processes. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has been extensively studied for its pharmacological properties and potential medical applications. Its well-established mechanism of action and relatively easy synthesis make it a valuable tool for scientific research. However, its potential toxicity and limitations in certain experiments must be taken into consideration. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicine and science.
Méthodes De Synthèse
The synthesis of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods, including the reduction of tropinone, the oxidation of tropine, and the hydrogenation of this compound acid lactone. The most commonly used method is the reduction of tropinone using sodium borohydride or lithium aluminum hydride as a reducing agent.
Applications De Recherche Scientifique
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has been extensively studied for its pharmacological properties, including its potential as a central nervous system stimulant, analgesic, and anesthetic. It has also been investigated for its potential use in the treatment of various medical conditions, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)12-9-3-4-10(12)6-8(5-9)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJERURNOUINI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2394671.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)



![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)

![2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2394682.png)
